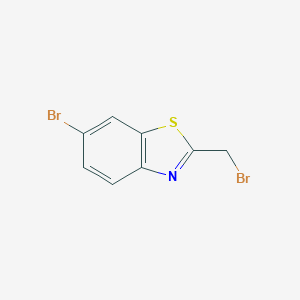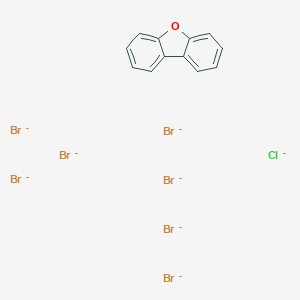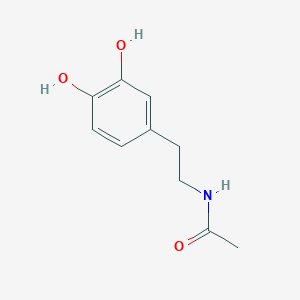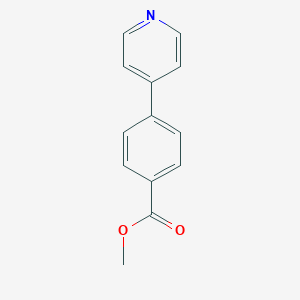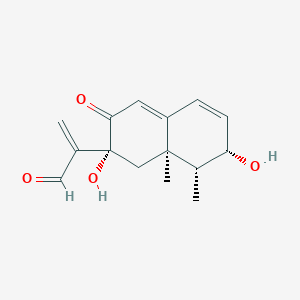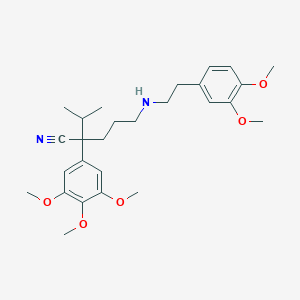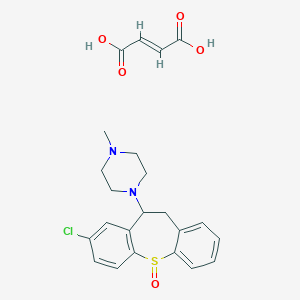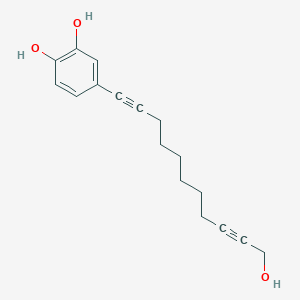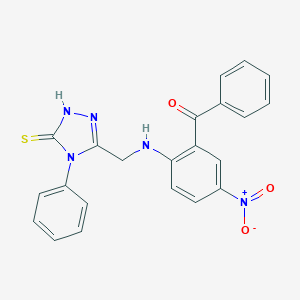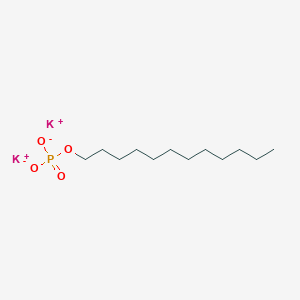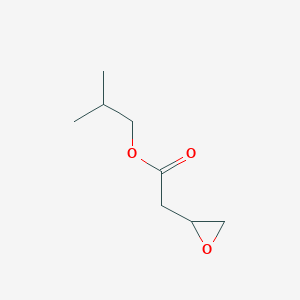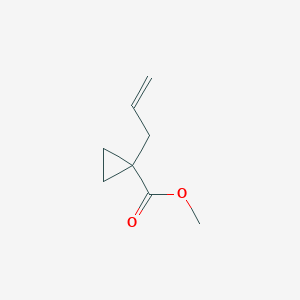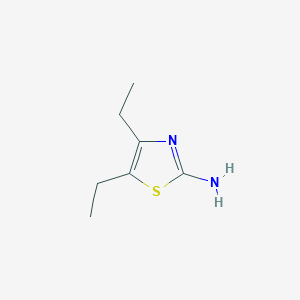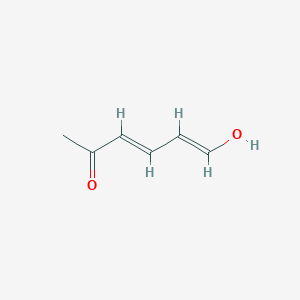![molecular formula C13H26BrN B008591 N-Isopentil-3-isogranatanina bromidrato [Italian] CAS No. 100538-93-0](/img/structure/B8591.png)
N-Isopentil-3-isogranatanina bromidrato [Italian]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopentil-3-isogranatanina bromidrato is a chemical compound that has been of interest to the scientific community due to its potential as a research tool. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-Isopentil-3-isogranatanina bromidrato involves its interaction with ion channels, leading to their inhibition. This inhibition can result in changes in cellular function, which can be studied to gain insight into the role of ion channels in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Isopentil-3-isogranatanina bromidrato are related to its inhibition of ion channels. This inhibition can result in changes in cellular function, such as alterations in membrane potential and ion fluxes. These effects can be studied to gain insight into the role of ion channels in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Isopentil-3-isogranatanina bromidrato in lab experiments is its ability to selectively inhibit certain ion channels, allowing for the investigation of their specific roles in cellular function. However, one limitation is that its effects may not be specific to a single ion channel, potentially leading to off-target effects.
Direcciones Futuras
There are several future directions for the study of N-Isopentil-3-isogranatanina bromidrato. One direction is to investigate its effects on other ion channels and cellular processes. Another direction is to explore its potential as a therapeutic agent for various diseases, such as epilepsy and arrhythmias. Additionally, further research could be conducted to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of N-Isopentil-3-isogranatanina bromidrato can be achieved using different methods, including the reaction of isogranatanine with isopentyl bromide in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
N-Isopentil-3-isogranatanina bromidrato has been used in scientific research as a tool to study the effects of ion channels on cellular function. It has been shown to inhibit certain ion channels, such as the potassium channel, and has been used to investigate the role of these channels in various physiological processes.
Propiedades
Número CAS |
100538-93-0 |
|---|---|
Nombre del producto |
N-Isopentil-3-isogranatanina bromidrato [Italian] |
Fórmula molecular |
C13H26BrN |
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)-3-azoniabicyclo[3.2.2]nonane;bromide |
InChI |
InChI=1S/C13H25N.BrH/c1-11(2)7-8-14-9-12-3-4-13(10-14)6-5-12;/h11-13H,3-10H2,1-2H3;1H |
Clave InChI |
KVDMIPLJPJRZCO-UHFFFAOYSA-N |
SMILES |
CC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-] |
SMILES canónico |
CC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-] |
Sinónimos |
N-Isopentil-3-isogranatanina bromidrato [Italian] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



